4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl-
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Overview
Description
4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzoflavone family, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- typically involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide . The reaction mixture is then heated to reflux, and the product is isolated by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Reduced amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects. The compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4H-naphtho(1,2-b)pyran-4-one
- 4H-Pyran-4-one, 5-hydroxy-2-methyl-
- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
Uniqueness
4H-Naphtho(1,2-b)pyran-4-one, 6-amino-2-phenyl- stands out due to its unique combination of an amino group and a phenyl ring, which enhances its pharmacological properties. This structural feature allows for greater interaction with biological targets, making it a more potent compound compared to its analogs .
Properties
CAS No. |
71601-16-6 |
---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
6-amino-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H13NO2/c20-16-10-15-17(21)11-18(12-6-2-1-3-7-12)22-19(15)14-9-5-4-8-13(14)16/h1-11H,20H2 |
InChI Key |
RXBUGFGAMQDMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C(=C3)N |
Origin of Product |
United States |
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